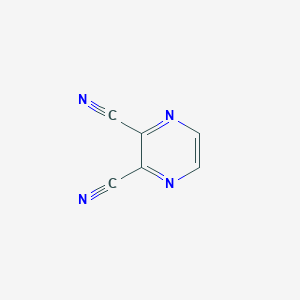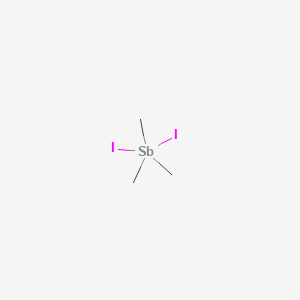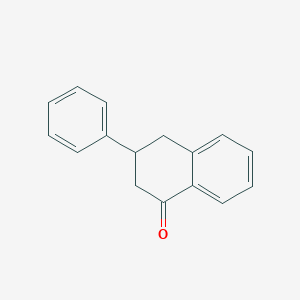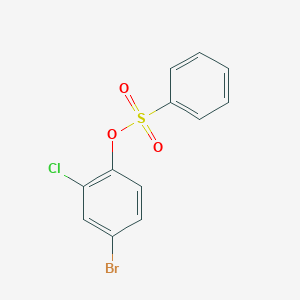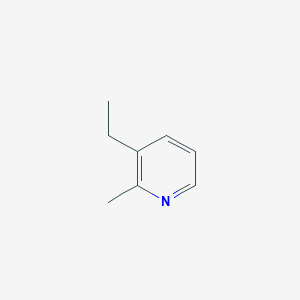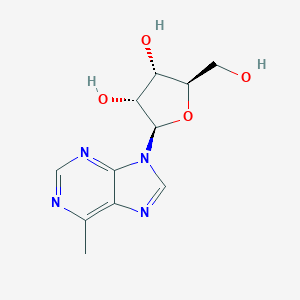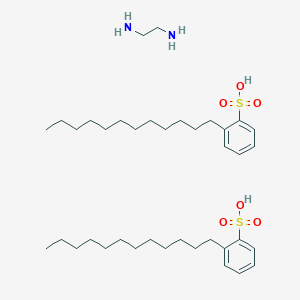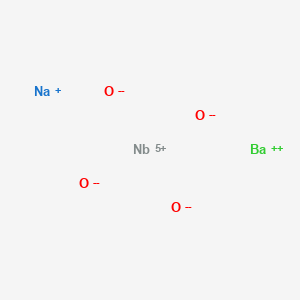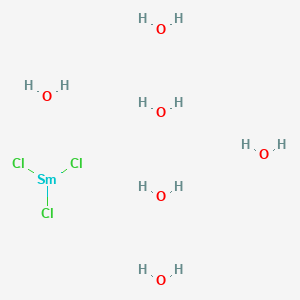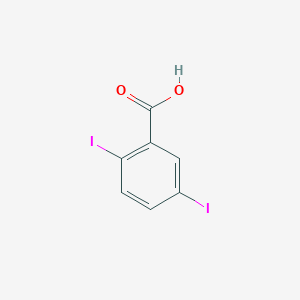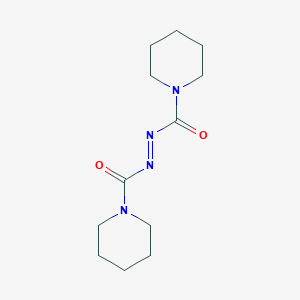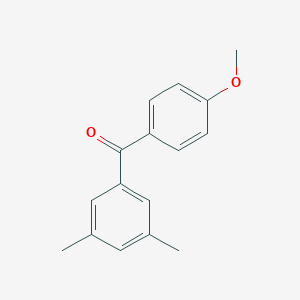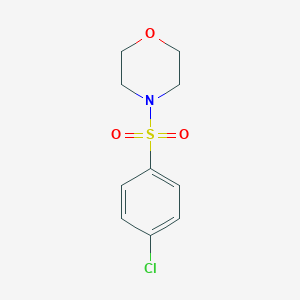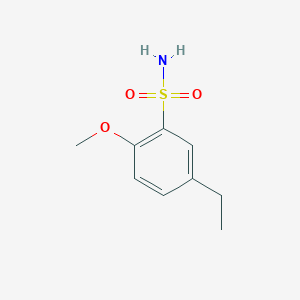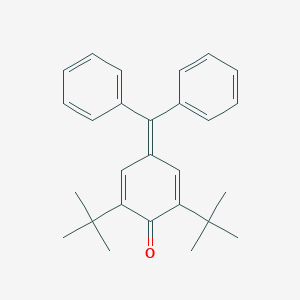
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one, also known as dibenzalacetone, is a yellow crystalline solid that is widely used in scientific research. It has a unique structure that makes it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone varies depending on the application. In coordination chemistry, it acts as a bidentate ligand, where it can coordinate to a metal ion through two oxygen atoms. In photodynamic therapy, it acts as a photosensitizer, where it can generate singlet oxygen upon exposure to light. In organic synthesis, it acts as a nucleophile, where it can attack electrophilic carbonyl groups to form carbon-carbon bonds.
Efectos Bioquímicos Y Fisiológicos
Dibenzalacetone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, where it can scavenge free radicals and prevent oxidative damage. It has also been shown to have anti-inflammatory properties, where it can inhibit the production of inflammatory cytokines. Additionally, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has been shown to have anticancer properties, where it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenzalacetone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and can be used in small quantities. However, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has some limitations. It is insoluble in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for research on 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone. One direction is to explore its potential as a photosensitizer in photodynamic therapy. Another direction is to investigate its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, research can be conducted on the use of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone as a reagent in organic synthesis, where it can be used to form carbon-carbon bonds in complex molecules.
Conclusion:
In conclusion, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone is a versatile compound that has many applications in scientific research. Its unique structure and properties make it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology. Its synthesis method is straightforward, and it has several advantages for lab experiments. Further research on 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone can lead to new discoveries and applications in the future.
Métodos De Síntesis
The synthesis of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone involves the reaction of benzaldehyde with acetone in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through a condensation reaction, where the carbonyl group of the benzaldehyde reacts with the alpha-carbon of the acetone to form a carbon-carbon double bond. The resulting product is 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Dibenzalacetone has been widely used in scientific research due to its unique properties. It has been used as a ligand in coordination chemistry, where it can form complexes with metal ions. It has also been used as a photosensitizer in photodynamic therapy, where it can generate singlet oxygen upon exposure to light. Additionally, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has been used as a reagent in organic synthesis, where it can be used to form carbon-carbon bonds.
Propiedades
Número CAS |
13131-76-5 |
|---|---|
Nombre del producto |
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one |
Fórmula molecular |
C27H30O |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
4-benzhydrylidene-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C27H30O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18H,1-6H3 |
Clave InChI |
YYCJKXQRAPJWCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
Otros números CAS |
13131-76-5 |
Sinónimos |
1-Isobutyl-3,5-dimethylcyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



